1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c16-21(17,15-6-1-2-7-15)9-3-8-18-12-4-5-13-14(10-12)20-11-19-13/h4-5,10H,1-3,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIVUMBWFHLLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with a propyl sulfonyl chloride to form the intermediate. This intermediate is subsequently reacted with pyrrolidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d][1,3]dioxole ring.
Scientific Research Applications
Structural Overview
The compound features a unique structure characterized by a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring through a sulfonyl group. This configuration contributes to its biological activity and reactivity.
Scientific Research Applications
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine has several notable applications:
1. Medicinal Chemistry
- Anticancer Properties : Research indicates that this compound exhibits significant potential as an anticancer agent. It has been shown to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines, which is critical for the development of new cancer therapies.
- Mechanism of Action : The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis, specifically targeting tubulin dynamics. This interaction is essential for disrupting cancer cell proliferation.
2. Biological Activity
- Enzymatic Inhibition : Studies have demonstrated that 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine can inhibit specific enzymes related to cancer progression and inflammation.
- Neuropharmacological Effects : Related compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating mood disorders .
3. Chemical Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating advancements in chemical synthesis methodologies.
Case Studies and Research Findings
Several studies have highlighted the potential applications of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines (MCF7), revealing dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 to 10 µM. The results suggest its effectiveness as a lead compound for further development in cancer therapeutics .
Case Study 2: Neuropharmacological Assessment
In behavioral studies assessing sedative effects in animal models, compounds related to this structure significantly increased sleep duration when administered alongside sedatives like pentobarbital. This indicates potential applications in developing treatments for anxiety and sleep disorders .
Pharmacological Properties
The pharmacological profile of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine includes:
- Antidepressant Activity : Preliminary studies suggest that it may inhibit serotonin reuptake, indicating potential use as an antidepressant .
- Anti-inflammatory Effects : Compounds containing the benzo[d][1,3]dioxole structure have been evaluated for their ability to reduce pro-inflammatory cytokines in vitro and in vivo models.
Mechanism of Action
The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine: Contains additional methyl groups on the piperidine ring.
Uniqueness
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the pyrrolidine ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of structural motifs:
- Benzo[d][1,3]dioxole moiety
- Sulfonyl group
- Pyrrolidine ring
These components contribute to its diverse biological activities. The compound's molecular formula is C₁₈H₁₉N₃O₄S, and it has a molecular weight of approximately 373.42 g/mol.
Research indicates that compounds similar to 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in metabolic processes. For instance, derivatives with similar structures have been reported to inhibit α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The sulfonamide derivatives are particularly noted for their efficacy against bacterial infections .
- Neuropharmacological Effects : The compound is hypothesized to interact with serotonin receptors, potentially offering therapeutic benefits for mood disorders such as depression and anxiety .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antidiabetic Activity : In a study on spiro-pyrrolidinyl oxindoles, compounds demonstrated significant inhibition of α-glucosidase and α-amylase. Molecular docking studies supported these findings by showing favorable binding interactions with the target enzymes .
- Antimicrobial Efficacy : A series of sulfonamide derivatives were tested against various bacterial strains. The results indicated that these compounds exhibited potent antimicrobial activity, thus supporting their use in clinical settings for treating infections .
- Neuropharmacological Applications : Research on novel isotopologues of related benzo[d][1,3]dioxole compounds revealed that they could be beneficial in reducing the rates of clearance by cytochrome P450 enzymes, enhancing their pharmacokinetic profiles for treating mood disorders .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 10.01 ppm for aldehyde protons in related pyrrolidine derivatives) confirm regiochemistry and purity .
- HRMS : Validates molecular formula (e.g., C₁₉H₂₀N₂O₄ for analogs) with <2 ppm error .
- HPLC with chiral columns : Resolves enantiomers (e.g., 83% ee achieved using IC columns) for stereochemical validation .
How can computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular docking : Models the benzo[d][1,3]dioxole moiety’s interaction with hydrophobic pockets in kinase domains (e.g., GPCR kinase 2) .
- MD simulations : Assess stability of sulfonyl-pyrrolidine hydrogen bonds with catalytic residues over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with IC₅₀ values to guide analog design .
How should researchers address contradictions in biological activity data across similar compounds?
Advanced Research Question
- Batch variability : Ensure consistent purity (>95% by HPLC) and stereochemistry (e.g., via [α]D measurements) to exclude synthetic artifacts .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times; discrepancies in ATP-binding cassette transporter modulation (e.g., 4-(benzo[d][1,3]dioxol-5-yloxy)-N-phenylcyclopropanecarboxamide) often arise from assay-specific parameters .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .
What strategies improve solubility and stability for in vivo studies?
Advanced Research Question
- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to enhance bioavailability, later cleaved in physiological conditions .
- Salt formation : Methanesulfonate salts of pyrrolidine derivatives improve aqueous solubility by 3–5-fold .
- Lyophilization : Stabilize the compound in PBS buffers (pH 7.4) for long-term storage .
How can researchers validate target engagement in cellular models?
Basic Research Question
- Pull-down assays : Use biotinylated probes (e.g., streptavidin beads) to isolate compound-protein complexes from lysates .
- Cellular thermal shift assays (CETSA) : Monitor thermal stabilization of target proteins (ΔTm ≥2°C indicates binding) .
- Knockout models : CRISPR/Cas9-mediated deletion of the putative target gene (e.g., GRK2) confirms mechanism-specific effects .
What are the best practices for troubleshooting low yields in sulfonylation reactions?
Basic Research Question
- Activation of sulfonyl chloride : Ensure fresh reagents and anhydrous conditions; residual moisture hydrolyzes the chloride to inactive sulfonic acid .
- Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to drive the reaction to completion .
- Quenching protocol : Add NH₄Cl solution post-reaction to neutralize excess base and prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
